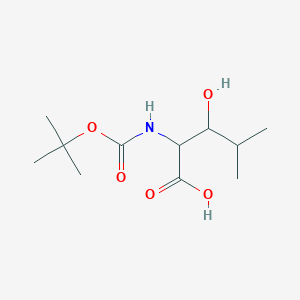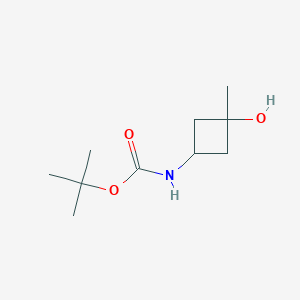![molecular formula C5H10ClNS B3102897 1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 1427452-92-3](/img/structure/B3102897.png)
1-Thia-6-azaspiro[3.3]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Thia-6-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C5H10ClNS . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO2S.ClH/c7-9(8)2-1-5(9)3-6-4-5;/h6H,1-4H2;1H . The molecular weight is 183.66 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 183.66 . The compound should be stored in a refrigerator .科学的研究の応用
Thiopurine Drug Therapy and Pharmacogenetics
Pharmacogenetic Basis for Drug Use : Research has demonstrated the importance of measuring thiopurine methyltransferase (TPMT) activity before commencing thiopurine drug therapy, such as azathioprine (AZA) and 6-mercaptopurine (6-MP), to predict adverse effects and tailor the therapy effectively. This is crucial for managing chronic inflammatory conditions, haematological neoplasia, and transplant rejection, where severe myelosuppression can be a limiting factor. The knowledge of TPMT status helps in avoiding severe adverse reactions in individuals with low or absent TPMT activity, making it a significant example of predictive pharmacogenetics in therapeutics (Sanderson et al., 2004).
Serotonin Receptor Agonists in Antidepressant Therapy
Serotonin Receptor Agonists : Studies have focused on serotonin receptor agonists, such as buspirone and azapirones, for their potential as antidepressant drugs. These compounds, acting as 5-HT1A receptor partial agonists, have been supported by both clinical trials and animal behavior studies for their antidepressant-like activity. This research area explores the neurochemical mechanisms underlying the antidepressant effects of these compounds, including the activation of postsynaptic 5-HT1A receptors (Burrows et al., 1991).
Thiopurine Therapy Optimization
Optimizing Thiopurine Therapy in Pediatric Leukemia : A comprehensive review emphasized the optimization of thiopurine therapy in children with acute lymphoblastic leukemia (ALL). This involves tailoring dosing based on genetic variations in metabolizing enzymes and drug transporters, aiming to maximize therapeutic efficacy while minimizing adverse effects. The review proposed a “MINT” sequencing strategy for genotyping and suggested monitoring DNA-incorporated thioguanine nucleotides (DNA-TG) levels for better prediction of therapy outcomes (Guo et al., 2022).
Norbornane Compounds in Pharmaceutical Research
Norbornane Compounds : Literature on norbornane compounds, including bicyclo[2.2.1]heptanes, highlights their significance in pharmaceutical research. These compounds have garnered attention not only for their medicinal use but also as test molecules for studying structure-activity relationships due to their unique molecular shape and fixed substituent positions. This area reflects the exploration of structurally unique compounds for potential therapeutic applications (Buchbauer & Pauzenberger, 1991).
Safety and Hazards
The safety information for 1-Thia-6-azaspiro[3.3]heptane hydrochloride includes several hazard statements: H301, H302, H315, H319, H335 . Precautionary statements include P202, P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .
特性
IUPAC Name |
1-thia-6-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSKZOKNPWYBCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC12CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)



![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B3102893.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)


